L-Lysyl-L-tryptophyl-L-lysyl-L-lysine

Description

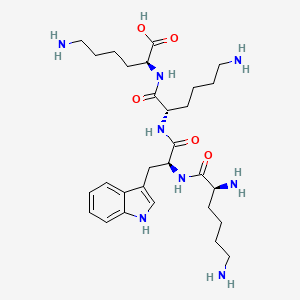

L-Lysyl-L-tryptophyl-L-lysyl-L-lysine is a tetrapeptide with the sequence Lys-Trp-Lys-Lys. Its structure includes three lysine residues and one tryptophan residue, conferring distinct physicochemical properties. Tryptophan, an aromatic amino acid, enhances hydrophobic interactions and may facilitate membrane penetration or receptor binding.

Properties

CAS No. |

441350-42-1 |

|---|---|

Molecular Formula |

C29H48N8O5 |

Molecular Weight |

588.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C29H48N8O5/c30-14-6-3-10-21(33)26(38)37-25(17-19-18-34-22-11-2-1-9-20(19)22)28(40)35-23(12-4-7-15-31)27(39)36-24(29(41)42)13-5-8-16-32/h1-2,9,11,18,21,23-25,34H,3-8,10,12-17,30-33H2,(H,35,40)(H,36,39)(H,37,38)(H,41,42)/t21-,23-,24-,25-/m0/s1 |

InChI Key |

OFAHHHAJAIGSMZ-LFBFJMOVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-tryptophyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

Coupling: The next protected amino acid is added and coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: L-Lysyl-L-tryptophyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.

Major Products:

Oxidation: Kynurenine derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Acylated or alkylated peptides.

Scientific Research Applications

L-Lysyl-L-tryptophyl-L-lysyl-L-lysine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-tryptophyl-L-lysyl-L-lysine involves its interaction with specific molecular targets. The tryptophan residue can engage in π-π interactions with aromatic residues in proteins, while the lysine residues can form ionic bonds with negatively charged groups. These interactions can modulate protein function and cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Gaps

- Cancer Research: implicates lysyl oxidase (LOX) in breast cancer metastasis.

- Antimicrobial Potential: Lysine-rich peptides disrupt bacterial membranes via electrostatic interactions. The tetrapeptide’s charge density aligns with this mechanism but requires empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.